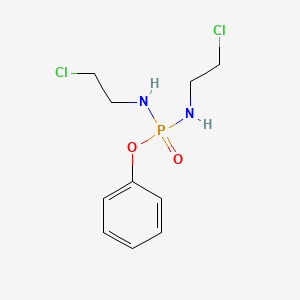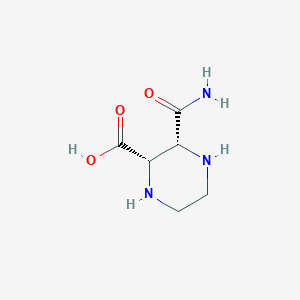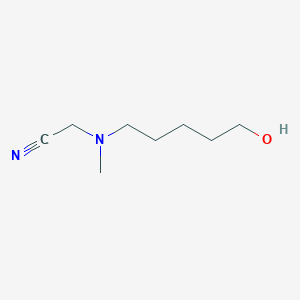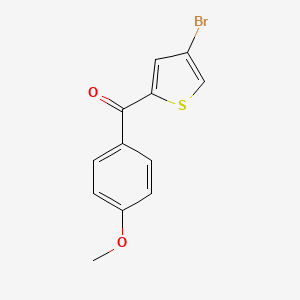
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C12H9BrO2S It is a derivative of methanone, featuring a bromine atom attached to a thienyl group and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a thienyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-thienyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
Its derivatives have shown promise in preliminary studies for their biological activities, including anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other high-value products .
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromo-2-methoxyphenyl)(morpholino)methanone
- 2-Bromo-4-methoxyacetophenone
Uniqueness
What sets (4-Bromo-2-thienyl)(4-methoxyphenyl)methanone apart is its combination of a thienyl group and a methoxyphenyl group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential in scientific research .
Propiedades
Número CAS |
66938-33-8 |
|---|---|
Fórmula molecular |
C12H9BrO2S |
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
(4-bromothiophen-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9BrO2S/c1-15-10-4-2-8(3-5-10)12(14)11-6-9(13)7-16-11/h2-7H,1H3 |
Clave InChI |
PQNFLRZGOSZHTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




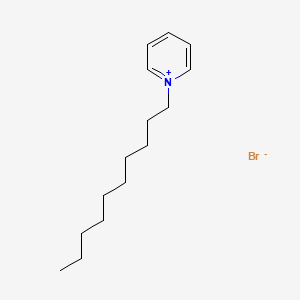

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
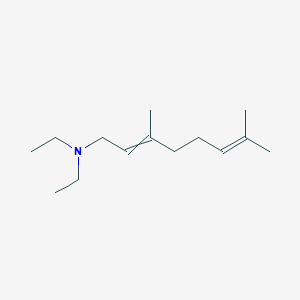
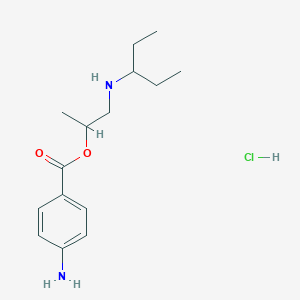
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
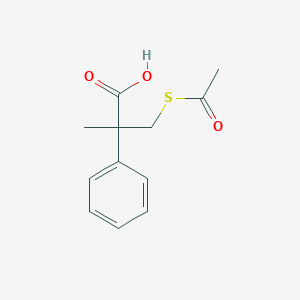
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
